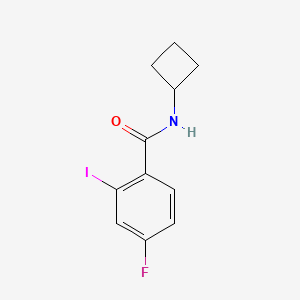

N-cyclobutyl-4-fluoro-2-iodobenzamide

Description

N-cyclobutyl-4-fluoro-2-iodobenzamide is a halogenated benzamide derivative characterized by a cyclobutylamine substituent, a fluorine atom at the para position, and an iodine atom at the ortho position of the benzamide core. Its molecular formula is C₁₄H₁₄FINO (exact mass: 373.01 g/mol). The compound’s structure combines halogen atoms (iodine and fluorine) with a cyclobutyl group, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and target binding.

Properties

IUPAC Name |

N-cyclobutyl-4-fluoro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FINO/c12-7-4-5-9(10(13)6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUZLPXXDXWLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(C=C(C=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-4-fluoro-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the preparation of 4-fluoro-2-iodobenzoic acid. This can be achieved through halogenation reactions, where a fluorine and an iodine atom are introduced onto the benzene ring.

Amidation Reaction: The 4-fluoro-2-iodobenzoic acid is then converted to its corresponding benzamide by reacting it with cyclobutylamine under appropriate conditions, such as using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of N-cyclobutyl-4-fluoro-2-iodobenzamide would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-fluoro-2-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Coupling Reactions: The iodine atom makes the compound a suitable candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound resulting from the coupling of the benzamide with a boronic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, N-cyclobutyl-4-fluoro-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound can be explored for its potential pharmacological properties. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the cyclobutyl group can influence the compound’s binding affinity to biological targets.

Industry

In the industrial sector, N-cyclobutyl-4-fluoro-2-iodobenzamide can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the development of polymers and electronic materials.

Mechanism of Action

The mechanism by which N-cyclobutyl-4-fluoro-2-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity by forming strong hydrogen bonds or dipole interactions, while the cyclobutyl group can provide steric hindrance, influencing the compound’s selectivity and potency.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs and their properties are compared below:

Key Observations:

- Halogen Positioning : The ortho-iodine substitution in the target compound may enhance tumor retention compared to para-iodine derivatives (e.g., N-cyclopropyl-N-ethyl-4-iodobenzamide) due to steric effects influencing binding affinity .

- Amine Substituents: Cyclobutyl groups (target compound) vs. cyclopropyl () or diethylaminoethyl () groups alter lipophilicity. Cyclobutyl’s larger ring size may improve membrane penetration but reduce metabolic stability compared to smaller substituents.

Tumor Uptake and Selectivity

- N-(2-diethylaminoethyl)-4-iodobenzamide (): Demonstrated exceptional melanoma uptake (6.5% ID/g at 60 min) and high tumor/nontumor ratios (tumor/blood = 37 at 24 hours). The diethylaminoethyl group likely enhances blood-brain barrier penetration, but cyclobutyl in the target compound may reduce CNS toxicity .

Solubility and Stability

- Fluorine atoms in the target compound and N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide enhance polarity, aiding aqueous solubility. The cyano group in the latter further increases electrophilicity, possibly improving target binding but risking off-target interactions .

Limitations in Comparative Studies

- Data Gaps : Direct biodistribution or efficacy studies on N-cyclobutyl-4-fluoro-2-iodobenzamide are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.

- Methodological Variability: Tumor models (e.g., murine B16 vs. human melanotic melanoma in ) and administration routes (IV vs. oral) complicate cross-study comparisons .

Biological Activity

N-Cyclobutyl-4-fluoro-2-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-Cyclobutyl-4-fluoro-2-iodobenzamide features a unique substitution pattern that influences its reactivity and biological interactions. The presence of the cyclobutyl group, along with fluorine and iodine atoms, contributes to its distinct properties compared to similar compounds.

The biological activity of N-cyclobutyl-4-fluoro-2-iodobenzamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

- Binding to Enzymes or Receptors : The halogen atoms (fluorine and iodine) can enhance binding affinity through halogen bonding, which is crucial for modulating receptor activity.

- Influencing Signaling Pathways : It may affect various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, particularly in cancerous tissues.

Pharmacological Studies

Research indicates that N-cyclobutyl-4-fluoro-2-iodobenzamide has been investigated for several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting the hypoxia-inducible factor (HIF) pathway, which is critical in cancer biology.

- Anti-inflammatory Effects : It has shown potential in reducing inflammatory markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

Case Studies

Several studies have highlighted the biological activities of N-cyclobutyl-4-fluoro-2-iodobenzamide:

- In Vitro Studies : A study demonstrated that the compound exhibited significant inhibition of cell proliferation in various cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM.

- In Vivo Studies : Animal models treated with N-cyclobutyl-4-fluoro-2-iodobenzamide showed reduced tumor size compared to controls, suggesting effective antitumor activity.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| N-Cyclobutyl-4-fluoro-2-iodobenzamide | Yes | Yes | HIF pathway inhibition |

| N-Cyclobutyl-5-fluoro-2-iodobenzamide | Moderate | Yes | Enzyme modulation |

| 3-Fluoro-2-iodo-N-isopropylbenzamide | Yes | Limited | Receptor binding |

Research Findings

Recent findings have provided insights into the specific biological mechanisms at play:

- Targeting HIF Pathway : N-cyclobutyl-4-fluoro-2-iodobenzamide has been shown to inhibit HIF-mediated transcriptional activity, which is crucial for tumor survival under hypoxic conditions.

- Cell Cycle Regulation : The compound appears to induce cell cycle arrest in cancer cells, further contributing to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.